Atramycin B

Description

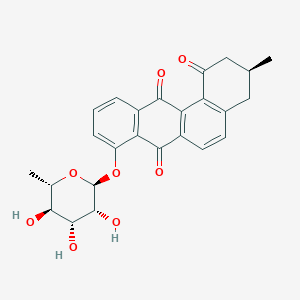

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-methyl-8-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O8/c1-10-8-12-6-7-14-19(17(12)15(26)9-10)22(29)13-4-3-5-16(18(13)21(14)28)33-25-24(31)23(30)20(27)11(2)32-25/h3-7,10-11,20,23-25,27,30-31H,8-9H2,1-2H3/t10-,11-,20-,23+,24+,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOHALZUCHLKMFC-FGEMJCSKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC5C(C(C(C(O5)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50929717 | |

| Record name | 3-Methyl-1,7,12-trioxo-1,2,3,4,7,12-hexahydrotetraphen-8-yl 6-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137109-49-0 | |

| Record name | Atramycin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137109490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-1,7,12-trioxo-1,2,3,4,7,12-hexahydrotetraphen-8-yl 6-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Origin and Discovery of Atramycin B

Identification of Microbial Producers for Atramycin B

The biosynthesis of this compound is attributed to specific strains of bacteria, primarily within the genus Streptomyces. These microorganisms are renowned for their ability to produce a vast array of secondary metabolites with diverse biological activities. unirioja.esmdpi.com

The genus Streptomyces is a well-established and primary source of numerous commercially significant antibiotics and other bioactive compounds. unirioja.esmdpi.comfrontiersin.org These soil-dwelling and, less commonly, marine bacteria are responsible for producing approximately two-thirds of all naturally occurring antibiotics discovered. wiley-vch.de this compound is one such metabolite, originating from a specific species within this prolific genus. researchgate.netnpatlas.org The genetic machinery of Streptomyces species includes a multitude of biosynthetic gene clusters that enable the production of complex molecules like this compound. unirioja.es

The initial and most definitive source identified for the production of this compound is the bacterial strain Streptomyces atratus BY90. researchgate.netnih.govmdpi.com This specific strain was first isolated from a soil sample in Shimoneda, Japan. wikipedia.org Research has confirmed that Streptomyces atratus BY90 produces both Atramycin A and this compound. nih.govwikipedia.orgnih.gov The compound is categorized as an isotetracenone-type antitumor antibiotic based on its chemical structure and observed activity. researchgate.net

Table 1: Primary Microbial Source of this compound

| Compound Name | Producing Organism | Strain | Organism Type | Origin |

| This compound | Streptomyces atratus | BY90 | Bacterium (Actinobacteria) | Soil |

While the original source of this compound was a terrestrial bacterium, the broader group of marine Actinobacteria is recognized as a significant and still largely untapped reservoir of novel bioactive compounds. wiley-vch.defrontiersin.orgnih.gov Environmental conditions in marine ecosystems, which differ greatly from terrestrial ones, are thought to drive the evolution of unique metabolic pathways in these microorganisms. wiley-vch.denih.gov Although direct isolation of this compound from a marine-native actinobacterium is not prominently documented, dereplication studies—a method for rapidly identifying known compounds in complex mixtures—have identified the molecular formula and structure corresponding to this compound in extracts from marine-derived microbes. nih.govmdpi.com This suggests that marine Streptomyces or related actinobacterial species may also harbor the genetic potential for this compound biosynthesis. nih.govmdpi.comresearchgate.net

Historical Context of this compound Isolation and Initial Characterization

The discovery of this compound was part of a broader effort to screen microbial sources for new antitumor agents. In a 1991 publication, researchers detailed the isolation and characterization of both Atramycin A and this compound from the culture broth of Streptomyces atratus. nih.govresearchgate.net The compounds were identified as new isotetracenone-type antitumor antibiotics. nih.govnih.govnih.gov Initial characterization demonstrated that this compound was active against murine leukemia P388 cells, highlighting its potential as an antitumor substance. researchgate.netnih.gov The isolation process involved fermentation of the Streptomyces atratus BY90 strain, followed by extraction and purification to yield the pure compound for structural elucidation and bioactivity assessment. nih.gov

Biosynthesis and Metabolic Pathways of Atramycin B

Elucidation of the Atramycin B Biosynthetic Pathway

The elucidation of the biosynthetic pathway of polyketides like this compound involves a combination of genetic and biochemical approaches. researchgate.net The process typically begins with the identification of the biosynthetic gene cluster (BGC) responsible for its production. nih.govnih.gov

The genetic blueprint for this compound biosynthesis is encoded within a dedicated gene cluster in the Streptomyces genome. nih.gov These clusters contain all the necessary genes for the synthesis of the polyketide backbone, as well as for subsequent modifications that lead to the final product. nih.govnih.gov Genome mining and sequencing of Streptomyces species are powerful tools for identifying such BGCs. frontiersin.orgziemertlab.com The identification of genes encoding key enzymes, such as polyketide synthases, cyclases, and tailoring enzymes, within a specific locus strongly suggests their involvement in the biosynthesis of a particular natural product. rsc.org

Analysis of the this compound gene cluster would reveal a set of genes homologous to those found in other known type II PKS pathways. These typically include genes for a minimal PKS (ketosynthase α, ketosynthase β/chain length factor, and an acyl carrier protein), as well as genes for cyclases, oxygenases, and methyltransferases that are essential for the formation of the characteristic tetracyclic ring system and its specific decorations.

The biosynthesis of the this compound backbone is catalyzed by a type II polyketide synthase. mdpi.com Unlike the large, modular type I PKSs, type II PKSs are complexes of discrete, monofunctional enzymes that are used iteratively. ftb.com.hrwikipedia.org

The process begins with a starter unit, typically acetyl-CoA, which is loaded onto the acyl carrier protein (ACP). mdpi.comwikipedia.org The chain is then extended through the sequential addition of extender units, most commonly malonyl-CoA. mdpi.comnih.gov Each extension cycle involves a Claisen condensation reaction catalyzed by the ketosynthase (KS) domains. mdpi.comwikipedia.org

The resulting poly-β-keto chain undergoes a series of regiospecific cyclizations and aromatizations to form the characteristic angucycline or tetracyclone core. This process is guided by specific cyclase and aromatase enzymes encoded within the gene cluster. Subsequent tailoring reactions, such as hydroxylations, methylations, and glycosylations, are carried out by other enzymes in the pathway to yield the final this compound molecule.

Strategies for Biosynthetic Pathway Engineering for this compound

The modular nature of polyketide biosynthesis presents numerous opportunities for pathway engineering to create novel this compound analogs with potentially improved or altered biological activities. nih.govftb.com.hrdtu.dk

Key engineering strategies include:

Modification of the PKS: Altering the chain length factor can lead to polyketide backbones of different lengths. Inactivating or modifying ketoreductase, cyclase, or aromatase enzymes can result in different cyclization patterns and altered stereochemistry. nih.gov

Altering Tailoring Steps: Inactivating or introducing new tailoring enzymes, such as methyltransferases, hydroxylases, or glycosyltransferases, can generate a diverse array of derivatives. nih.gov For example, expressing a different glycosyltransferase could lead to the attachment of a novel sugar moiety.

Precursor-Directed Biosynthesis: Feeding the producing organism with non-native starter or extender units can lead to their incorporation into the polyketide backbone, a technique known as precursor-directed biosynthesis. nih.gov

Combinatorial Biosynthesis: Expressing genes from the this compound cluster in a heterologous host that produces a different but related compound can lead to the generation of hybrid molecules. nih.gov

These strategies, often guided by our understanding of the underlying enzymatic mechanisms and genetic determinants, open avenues for the rational design and production of new bioactive compounds. rutgers.edu

Comparative Analysis of this compound Biosynthesis with Related Natural Products

The biosynthetic pathway of this compound shares significant similarities with those of other aromatic polyketides, particularly other members of the angucycline and tetracycline (B611298) classes of antibiotics. For instance, the biosynthesis of well-characterized compounds like actinorhodin (B73869) and tetracycline involves a similar core machinery of a type II PKS and associated cyclases. mdpi.com

Comparing the this compound gene cluster with those of related compounds can provide insights into the evolution of these pathways and the enzymatic basis for the observed structural diversity. nih.gov For example, differences in the cyclase and tailoring enzymes likely account for the unique structural features of this compound compared to other isotetracenones like atramycin A or the angucycline actinosporin. nih.gov This comparative approach is not only valuable for understanding the fundamental principles of polyketide biosynthesis but also for identifying novel enzymatic tools that can be harnessed for biosynthetic engineering efforts. nih.gov

Chemical Synthesis and Structural Modification of Atramycin B

Total Synthesis Approaches for Atramycin B

While this compound was first isolated and characterized in 1991, a complete total synthesis has not been prominently reported in scientific literature. oup.commdpi.com However, the extensive research into the synthesis of other angucycline and angucyclinone antibiotics provides a clear blueprint for potential synthetic routes to this compound. nih.govrsc.org These approaches center on the efficient construction of the characteristic angular tetracyclic benz[a]anthracene core. frontiersin.org

Retrosynthetic analysis is a method used to design a synthesis by working backward from the target molecule to simpler, commercially available starting materials. researchgate.netjournalspress.com A plausible retrosynthetic analysis of the this compound core structure would prioritize the formation of its complex tetracyclic system.

The primary disconnection strategy for the benz[a]anthracene framework of angucyclinones is typically a Diels-Alder reaction . nih.govrsc.orgresearchgate.net This powerful cycloaddition reaction can form the central, non-aromatic ring and set key stereocenters. In this approach, the this compound core would be disconnected into two key fragments:

A highly functionalized naphthoquinone derivative , which would serve as the dienophile.

A substituted, reactive diene .

Building upon the retrosynthetic blueprint, several key strategies have been established for the synthesis of the tetracyclic core of angucyclinones, which are directly applicable to a hypothetical synthesis of this compound. These strategies often focus on constructing the A and C rings of the benz[a]anthracene system onto a pre-existing naphthalene (B1677914) (rings B and D) or hydro-naphthalene core.

Key synthetic strategies include:

Diels-Alder Cycloadditions: This is one of the most widely used methods. It involves the [4+2] cycloaddition of a diene to a quinone dienophile. For instance, the synthesis of tetracyclic quinones related to rabelomycin (B1204765) has been achieved using this method. rsc.orgcapes.gov.br The choice of diene and dienophile, along with the reaction conditions (thermal or Lewis acid-catalyzed), is crucial for controlling the regioselectivity and stereoselectivity of the cyclization.

Nucleophilic Annulations: These strategies involve the sequential addition of nucleophiles to build the rings. Michael additions of stabilized carbanions to quinones, followed by intramolecular cyclizations (like aldol (B89426) or Claisen condensations), are common. This approach was utilized in Hauser annulation strategies to access the angucycline framework. researchgate.net

Transition-Metal-Mediated Reactions: Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, can be used to form key carbon-carbon bonds in the aromatic portions of the molecule. nih.govnih.gov

Biomimetic Oxidative Cyclizations: Some syntheses mimic the proposed biosynthetic pathways, which involve oxidative dearomatization of a phenolic precursor followed by an intramolecular cyclization to form the angular ring system. nih.govresearchgate.net

Radical Cyclizations: Manganese(III) acetate-mediated radical cyclizations have been employed to construct the tetracyclic core of related natural products and represent another potential strategy. mdpi.com

Throughout these synthetic routes, key intermediates are carefully designed to contain the necessary functional groups and stereocenters. Common intermediates include substituted naphthalenes, juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) derivatives, and highly activated dienes (e.g., Danishefsky's diene).

Rational Design and Synthesis of this compound Derivatives and Analogues

The rational design of analogues of natural products is a cornerstone of medicinal chemistry, aiming to improve potency, selectivity, and pharmacokinetic properties, or to reduce toxicity. ontosight.ai For the angucycline class, including this compound, significant effort has been directed toward generating derivatives and libraries of related compounds to explore structure-activity relationships (SAR). nih.gov

Creating novel molecular scaffolds from the basic angucycline framework expands chemical diversity and can lead to compounds with new biological activities.

Methodologies for generating novel scaffolds include:

Chemical Modification of the Core: The tetracyclic benz[a]anthracene skeleton can be altered through chemical reactions. For example, ring-cleavage reactions can disrupt the tetracyclic system to create entirely new frameworks, as seen in the formation of pratensilin N-heterocycles from an angucyclinone precursor. frontiersin.org Oxidative or reductive processes can also furnish novel oxygenation patterns on the aromatic rings.

Engineered Biosynthesis: A powerful modern approach involves the genetic manipulation of the polyketide synthase (PKS) gene clusters in the producing Streptomyces strains. mdpi.com By inactivating, inserting, or swapping genes—particularly those encoding cyclases and tailoring enzymes (e.g., oxygenases, glycosyltransferases)—researchers can rationally direct the biosynthetic pathway toward the production of novel angucycline structures that are difficult to access through chemical synthesis alone. nih.govasm.org For example, introducing an angucycline-specific cyclase gene (pgaF) into a host that produces anthracycline precursors resulted in the production of the angucyclinones rabelomycin and UWM6. asm.org

Photochemical Reactions: Photooxidation has been used to facilitate oxidative cyclizations, leading to the formation of tetracyclic models of angucyclinones. researchgate.net

To efficiently explore the SAR of the angucycline class, scientists have employed methods to generate libraries containing numerous related analogues. nih.gov A library is a collection of distinct but structurally related compounds that can be screened in parallel for biological activity. wikipedia.org

Approaches to generating angucycline analogue libraries:

Combinatorial Biosynthesis: By expressing various combinations of biosynthetic genes from different angucycline pathways in a host organism, a library of hybrid angucyclines can be produced. This technique leverages the relaxed substrate specificity of some biosynthetic enzymes to create new combinations of core structures and appended sugar moieties. nih.gov

Semisynthesis: This method involves chemically modifying a common natural product core that can be produced in large quantities by fermentation. For example, a library of jadomycin (B1254412) B analogues was created by taking advantage of the non-enzymatic incorporation of various amino acids into the jadomycin core, leading to derivatives with different side chains. nih.govmdpi.com

Diversity-Oriented Synthesis: This strategy uses a common intermediate and a series of branching reaction pathways to create a library of structurally diverse molecules, including those with novel scaffolds. While not yet broadly applied to this compound specifically, the principles are a key part of modern drug discovery. routledge.com

These library-based approaches are crucial for identifying new angucycline derivatives with potentially improved therapeutic profiles.

Molecular Mechanism of Action of Atramycin B

Ribosomal Binding and Inhibition of Bacterial Protein Synthesis

Atramycin B's primary mechanism of action involves its direct interaction with the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. biosynth.comweizmann.ac.il By binding to the ribosome, this compound effectively halts the production of essential proteins, thereby inhibiting bacterial growth and proliferation. biosynth.com

Specificity of this compound Binding to Bacterial Ribosomes

The efficacy of this compound as an antibiotic stems from its selective binding to bacterial ribosomes, which are structurally distinct from those found in mammalian cells. Bacterial ribosomes are composed of 30S and 50S subunits, forming a 70S ribosome, whereas mammalian ribosomes consist of 40S and 60S subunits, forming an 80S ribosome. uobaghdad.edu.iq This structural difference allows this compound to specifically target bacterial protein synthesis, minimizing effects on the host's cells. uobaghdad.edu.iq While the precise binding site of this compound on the bacterial ribosome is a subject of ongoing research, it is known to interfere with the translation process. biosynth.com

Disruption of the Translation Process by this compound

The process of translation involves several key steps: initiation, elongation, and termination. khanacademy.orgwikipedia.org this compound disrupts this intricate process, leading to the cessation of protein synthesis. biosynth.com The binding of this compound to the ribosome interferes with the correct positioning of transfer RNA (tRNA) molecules, which are responsible for carrying amino acids to the ribosome. weizmann.ac.il This disruption prevents the formation of peptide bonds and the elongation of the polypeptide chain. weizmann.ac.ilnih.gov

Comparative Analysis of this compound with Other Ribosome-Targeting Antibiotics

This compound belongs to a broad class of antibiotics that target the bacterial ribosome. weizmann.ac.ildrugbank.com This class includes several well-known antibiotics, each with a distinct mechanism of action. A comparative analysis helps to contextualize the specific action of this compound.

| Antibiotic Class | Target Subunit | Mechanism of Action | References |

| Aminoglycosides (e.g., Streptomycin, Kanamycin, Neomycin, Gentamicin) | 30S | Interfere with the initiation complex, cause misreading of mRNA, and inhibit translocation. nih.govmdpi.comsigmaaldrich.com | |

| Tetracyclines (e.g., Tetracycline (B611298), Doxycycline) | 30S | Block the A-site, preventing the binding of aminoacyl-tRNA. uobaghdad.edu.iqsigmaaldrich.com | |

| Macrolides (e.g., Erythromycin, Clarithromycin) | 50S | Block the polypeptide exit tunnel, preventing elongation. sigmaaldrich.comnih.gov | |

| Lincosamides (e.g., Clindamycin) | 50S | Bind to the 50S subunit and cause dissociation of peptidyl-tRNA. nih.gov | |

| Streptogramins (e.g., Pristinamycin IA, Quinupristin) | 50S | Group A streptogramins inhibit tRNA binding, while Group B streptogramins block the exit tunnel. They act synergistically. nih.govfrontiersin.orgnih.gov | |

| Chloramphenicol | 50S | Inhibits the peptidyl transferase reaction. uobaghdad.edu.iqmdpi.com | |

| Oxazolidinones (e.g., Linezolid) | 50S | Bind at the peptidyl transferase center and interfere with peptide bond formation. nih.gov | |

| Pleuromutilins (e.g., Retapamulin) | 50S | Bind to the peptidyl transferase center and inhibit tRNA binding. nih.gov | |

| This compound | Ribosome | Inhibits bacterial protein synthesis by binding to the ribosome and interfering with the translation process. biosynth.com |

This table illustrates the diversity of mechanisms by which antibiotics can target the bacterial ribosome. While many, like the aminoglycosides and tetracyclines, target the 30S subunit, others, such as macrolides and lincosamides, act on the 50S subunit. uobaghdad.edu.iqmdpi.comsigmaaldrich.comnih.gov this compound's general mechanism of inhibiting protein synthesis by binding to the ribosome places it within this larger group, though its specific interactions and the full extent of its disruptive effects continue to be an area of active investigation. biosynth.com

Biological Activities and Structure Activity Relationships of Atramycin B

Antibacterial Efficacy of Atramycin B (In Vitro Studies)

This compound functions as a potent inhibitor of bacterial protein synthesis by binding to the bacterial ribosome, thereby disrupting the translation process and hindering bacterial growth. biosynth.com

Broad-Spectrum Antimicrobial Activity Against Diverse Bacterial Strains

While specific data on the broad-spectrum activity of this compound against a wide array of bacterial strains is not extensively detailed in the provided search results, its classification as a broad-spectrum antibiotic implies activity against both Gram-positive and Gram-negative bacteria. medchemexpress.comlibretexts.org The aminoglycoside class of antibiotics, to which this compound is related, is known for its effectiveness against a variety of Gram-positive and Gram-negative organisms. nih.gov For instance, apramycin (B1230331), another aminoglycoside, has shown broad activity against numerous bacterial species, including multidrug-resistant isolates. nih.govnih.gov

Activity Against Gram-Positive Bacterial Pathogens

This compound is expected to be effective against Gram-positive bacteria. biosynth.comnih.gov The unique structure of some antibiotics allows them to be particularly potent against Gram-positive pathogens, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.orgnih.gov The search results highlight the activity of various novel antimicrobial agents against a range of Gram-positive bacteria, which is a common characteristic of new antibiotic discoveries. nih.govempendium.commdpi.com

Potential for Action Against Antibiotic-Resistant Bacteria

This compound is being studied for its potential in treating infections caused by antibiotic-resistant bacteria due to its unique mechanism of action on the ribosomal structure. biosynth.com The emergence of multidrug-resistant (MDR) bacteria, including strains resistant to multiple classes of antibiotics, is a significant global health concern. wikipedia.orgnih.govwikipedia.org The unique structural features of certain antibiotics can allow them to evade common resistance mechanisms. nih.gov For example, the distinctive structure of apramycin enables it to bypass many resistance mechanisms that affect other aminoglycosides. nih.gov This suggests that this compound, with its own unique chemical structure, may also be effective against such challenging pathogens.

Antitumor Properties of this compound (Preclinical Investigations)

In addition to its antibacterial properties, this compound has been identified as an antitumor antibiotic. medchemexpress.com

Potent Antitumor Activity Against Murine Leukemia P388 Cells

Preclinical studies have indicated the potent antitumor activity of this compound. While specific data for this compound's activity against P388 leukemia cells were not found, a related compound, Azinomycin B, demonstrated marked effectiveness against this cell line. nih.gov The intraperitoneal administration of Azinomycin B resulted in a 193% increase in life span (ILS) and 57% survivors over 45 days in mice with P388 leukemia. nih.gov The evaluation of antitumor activity against P388 leukemia is a standard in preclinical cancer research. bioworld.comebi.ac.uknih.gov

Cytotoxic Effects on Cancer Cell Lines

The cytotoxic effects of this compound extend to various cancer cell lines. While specific IC50 values for this compound were not available in the search results, the broader class of antitumor agents demonstrates a range of cytotoxic activities. For example, other novel compounds have shown IC50 values in the micromolar range against cell lines such as human colon carcinoma HT-29. bioworld.com The investigation of cytotoxic effects on different cancer cell lines is a crucial step in the development of new anticancer drugs. plos.orgbrieflands.com The mechanisms underlying this cytotoxicity often involve the induction of apoptosis and cell cycle arrest. nih.govfrontiersin.org

Data Tables

Table 1: Antitumor Activity of Azinomycin B against P388 Leukemia

| Compound | Administration Route | Result | Reference |

| Azinomycin B | Intraperitoneal | 193% ILS, 57% survivors at 45 days | nih.gov |

Table 2: Examples of Cytotoxic Activity of Other Antitumor Compounds

| Compound | Cell Line | IC50 | Reference |

| Benzo[b]pyrano[3,2-h]acridine carboxylate derivative | Murine leukemia L1210 | 2 µM | bioworld.com |

| Benzo[b]pyrano[3,2-h]acridine carboxylate derivative | Human colon carcinoma HT-29 | 2 µM | bioworld.com |

Structure-Activity Relationship (SAR) of this compound and its Analogues

The relationship between the chemical structure of a molecule and its biological activity is a fundamental concept in the development of therapeutic agents. gardp.org For this compound, a member of the isotetracenone class of antibiotics, understanding its structure-activity relationship (SAR) is crucial for designing new analogues with enhanced potency and selectivity. nih.govfrontiersin.org SAR studies involve making chemical modifications to a lead compound and evaluating how these changes affect its biological activity, providing insights into the key structural features required for its therapeutic effects. gardp.org

Identification of Key Structural Determinants for Antibacterial Potency

This compound's complex polycyclic structure offers multiple points for modification to probe its antibacterial SAR. The core of this compound belongs to the anthraquinone (B42736) family, and the antibacterial activity of such compounds is known to be closely tied to their substituents. rsc.org

Key structural features of this compound and related compounds that are believed to be important for antibacterial potency include:

The Planar Aromatic Core: The rigid, planar tetracyclic system is a common feature in intercalating agents that bind to DNA, a potential mechanism of action for some antibiotics. The planarity of the anthraquinone structure can, however, reduce water solubility, which might negatively impact activity. rsc.org

Substituents on the Anthraquinone Nucleus: The type and position of substituent groups on the anthraquinone core significantly influence antibacterial effects. For many anthraquinones, increasing the polarity of these substituents enhances antibacterial activity. rsc.org In some related compounds, the presence of hydroxyl groups is not an absolute requirement for antibacterial action. rsc.org

The Glycosidic Moiety: this compound is a glycoside, and the nature of the sugar component can be critical for activity. In many glycosylated natural products, the sugar unit plays a role in molecular recognition and binding to the biological target. Modifications to this part of the molecule are a common strategy in the development of new antibiotic analogues. mdpi.com

The synthesis and evaluation of various analogues are essential to pinpoint which functional groups are indispensable for activity. This can involve altering, removing, or masking specific functional groups to observe the resulting impact on antibacterial efficacy. researchgate.net For instance, in other classes of antibiotics, modifications to side chains have been shown to dramatically enhance activity against both Gram-positive and Gram-negative bacteria. researchgate.net

Below is a data table summarizing the antibacterial activity of this compound and a related compound, providing insight into their relative potencies.

| Compound | Target Organism | Activity (MIC in µg/mL) |

| Atramycin A | Bacillus subtilis | 25 |

| This compound | Bacillus subtilis | 50 |

Data sourced from available research on Atramycin A and B. jst.go.jp

Relationship Between Molecular Structure and Antitumor Efficacy

This compound was initially identified as an antitumor antibiotic, demonstrating cytotoxic activity against P388 leukemia cells. nih.govmdpi.com The development of analogues with improved antitumor efficacy is a significant area of research, focusing on modifying the this compound scaffold to enhance its cancer-fighting properties. nih.govscirp.orgresearchgate.net

SAR studies for antitumor activity often explore:

Modifications to the Aglycone: Changes to the tetracyclic core of this compound can affect its interaction with cancer cells. For related compounds, specific substitutions have been shown to be crucial for cytotoxicity.

The Role of the Sugar Moiety: As with antibacterial activity, the sugar portion of this compound can be critical for its antitumor effects. The synthesis of analogues with different sugar units is a key strategy to improve efficacy.

Introduction of New Functional Groups: Adding new chemical groups to the this compound structure can lead to novel interactions with cancer-related targets, potentially increasing potency or altering the mechanism of action. scirp.org

The table below presents the cytotoxic activity of Atramycin A, a closely related analogue, against a murine leukemia cell line.

| Compound | Cell Line | Activity (IC50 in µg/mL) |

| Atramycin A | P388 murine leukemia | 4.5 semanticscholar.org |

Computational Approaches in this compound SAR Analysis

Computational modeling has become an indispensable tool in modern drug discovery, offering powerful methods to investigate SAR and guide the design of new molecules. mdpi.comnih.govnih.govnih.gov These approaches can be broadly categorized into ligand-based and structure-based methods.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to build mathematical models that correlate the chemical properties of a series of compounds with their biological activities. researchgate.netnih.govslideshare.netimist.ma For this compound, a 2D-QSAR model could be developed to relate descriptors of its two-dimensional structure to its antibacterial or antitumor potency. researchgate.net 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go further by considering the three-dimensional properties of the molecules, such as their shape and electrostatic fields. imist.ma These models can provide detailed insights into which steric and electronic features are favorable for activity and can be used to predict the potency of newly designed analogues. imist.manih.govijpsnonline.com

Molecular Docking: If the three-dimensional structure of this compound's biological target is known, molecular docking can be used to predict how the molecule and its analogues bind to the active site. nih.govnih.gov This technique can help to visualize the interactions between the ligand and the target, providing a rational basis for designing modifications that could improve binding affinity and, consequently, biological activity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the this compound-target complex over time, providing insights into the stability of the binding and the conformational changes that may occur upon binding. nih.govplos.org

These computational methods allow for the rapid in silico screening of virtual libraries of this compound analogues, helping to prioritize the synthesis of the most promising compounds for further experimental testing. nih.govplos.org

Mechanisms of Microbial Resistance to Atramycin B

Acquired Resistance Pathways to Atramycin B

Acquired resistance is the process by which a previously susceptible bacterium becomes resistant to an antibiotic. This typically occurs through two primary genetic events: spontaneous mutations in the bacterial chromosome or the acquisition of new genetic material from other resistant organisms via horizontal gene transfer (HGT). nih.govfrontiersin.org

For a compound like this compound, resistance could be acquired through mutations in genes that encode the antibiotic's target or in genes that regulate the expression of protective mechanisms like efflux pumps. mdpi.com HGT allows for the rapid dissemination of resistance genes, often carried on mobile genetic elements such as plasmids, transposons, or integrons. nih.govmdpi.com This process can transfer genes encoding efflux pumps, antibiotic-inactivating enzymes, or enzymes that modify the antibiotic's target site, representing a significant challenge in clinical settings. frontiersin.org

Ribosomal Target Alterations Conferring this compound Resistance

Given that many peptide antibiotics target the bacterial ribosome to inhibit protein synthesis, alterations in this target are a primary mechanism of resistance. nih.govfrontiersin.orgnih.gov this compound, as a tetrapeptide, likely interacts with the ribosome, and changes to the ribosomal binding site could reduce its binding affinity and efficacy. mdpi.comnih.gov

Mutations in Ribosomal RNA and Proteins

The ribosome's peptidyl transferase center (PTC) on the large (50S) subunit is a common binding site for antibiotics. Resistance can arise from specific point mutations in the 23S ribosomal RNA (rRNA), which constitutes the core of the PTC. For other peptide antibiotics, mutations in key nucleotides, such as A2059 and A2503 (E. coli numbering), have been shown to confer resistance by disrupting the antibiotic's binding pocket. frontiersin.org

Mutations in ribosomal proteins can also lead to resistance. Proteins such as uL4 and uL22, which have extended loops that line the ribosomal exit tunnel, can develop mutations that allosterically alter the antibiotic binding site, thereby conferring resistance to various ribosome-targeting drugs. frontiersin.orgnih.govut.ee Similarly, mutations in ribosomal protein S10 have been linked to resistance against tetracycline (B611298) derivatives that bind to the small (30S) subunit. frontiersin.org While these specific mutations have not been documented for this compound, they represent a highly plausible mechanism of resistance.

Table 1: Examples of Ribosomal Mutations Conferring Antibiotic Resistance

| Ribosomal Component | Mutation Example | Associated Antibiotic Class | Potential Effect |

| 23S rRNA | A2059C, A2503G | Peptide Antibiotics | Alters the antibiotic binding site in the ribosomal tunnel. frontiersin.org |

| 23S rRNA | A2062G/C | Streptogramins | Disrupts key interactions required for antibiotic binding. frontiersin.org |

| 16S rRNA | Changes in h44 | Tuberactinomycins | Confers resistance by altering the drug's target site. frontiersin.org |

| Ribosomal Protein uL4 | Amino acid substitutions | Macrolides, Peptide Antibiotics | Triggers conformational changes that reduce drug susceptibility. frontiersin.orgnih.govut.ee |

| Ribosomal Protein uL22 | Amino acid substitutions/deletions | Macrolides, Peptide Antibiotics | Allosterically alters the antibiotic binding pocket. frontiersin.orgnih.govut.ee |

| Ribosomal Protein S10 | V57L, V57D | Tigecycline | Reduces susceptibility by altering a flexible loop near the binding site. frontiersin.org |

Enzymatic Modifications of Ribosomal Binding Sites

A prevalent mechanism of resistance involves the enzymatic modification of the ribosomal target, which masks the antibiotic's binding site. nih.gov The most well-known examples are the Erm methyltransferases, which add one or two methyl groups to a specific adenine (B156593) residue (A2058) in the 23S rRNA. nih.govmcmaster.ca This methylation prevents the binding of several classes of ribosome-targeting antibiotics, including macrolides, lincosamides, and streptogramins B (the MLSB phenotype). nih.gov It is conceivable that similar enzymatic modifications could confer resistance to this compound if its binding site overlaps with these regions.

Efflux Pump Systems Mediating this compound Resistance

Efflux pumps are membrane proteins that actively transport antibiotics and other toxic compounds out of the bacterial cell, preventing them from reaching their intracellular target at effective concentrations. researchgate.netfrontiersin.orgmdpi.com Overexpression of these pumps is a common cause of multidrug resistance (MDR). nih.govfrontiersin.org

Bacteria possess several families of efflux pumps that could potentially export this compound:

Resistance-Nodulation-Division (RND) Family: This family is prominent in Gram-negative bacteria and is known for its broad substrate specificity. The AdeABC and AdeIJK pumps in Acinetobacter baumannii are examples that confer resistance to a wide range of antibiotics. nih.govfrontiersin.orgmedintensiva.org

Major Facilitator Superfamily (MFS): These pumps are found in virtually all organisms and can export various drugs and metabolites. mdpi.com

ATP-Binding Cassette (ABC) Superfamily: These transporters use the energy from ATP hydrolysis to expel substrates from the cell. mdpi.com

Multidrug and Toxic Compound Extrusion (MATE) Family: These pumps utilize a proton or sodium ion gradient to drive antibiotic efflux. mdpi.com

Small Multidrug Resistance (SMR) Family: This family consists of small proteins that form homo- or heterodimers to transport compounds across the membrane. mdpi.com

The upregulation of genes encoding these pumps, often due to mutations in their regulatory systems (e.g., the AdeRS system in A. baumannii), can lead to high levels of resistance. nih.gov

Table 2: Major Efflux Pump Families and Their Characteristics

| Efflux Pump Family | Energy Source | Bacterial Type | Example Substrates |

| RND (Resistance-Nodulation-Division) | Proton Motive Force | Gram-negative | Beta-lactams, Quinolones, Aminoglycosides, Tigecycline. nih.govfrontiersin.org |

| MFS (Major Facilitator Superfamily) | Proton Motive Force | Gram-positive & Gram-negative | Tetracyclines, Macrolides, Fluoroquinolones. mdpi.com |

| ABC (ATP-Binding Cassette) | ATP Hydrolysis | Gram-positive & Gram-negative | Macrolides, Lincosamides, Fluoroquinolones. mdpi.com |

| MATE (Multidrug and Toxic Compound Extrusion) | Na+ or H+ antiport | Gram-positive & Gram-negative | Fluoroquinolones, Aminoglycosides. mdpi.com |

| SMR (Small Multidrug Resistance) | Proton Motive Force | Gram-positive & Gram-negative | Quaternary ammonium (B1175870) compounds, Dyes. mdpi.com |

Enzymatic Inactivation of this compound by Bacterial Enzymes

Bacteria can produce enzymes that chemically modify or degrade an antibiotic, rendering it inactive. researchgate.netnih.govresearchgate.net For peptide antibiotics, this is a significant resistance mechanism. asm.orgrsc.org

Potential enzymatic inactivation pathways for this compound could include:

Hydrolysis: Proteases produced by bacteria can cleave peptide bonds within the antibiotic's structure. For example, the alkaline protease Apr from Bacillus licheniformis has been shown to inactivate polymyxins by cleaving the peptide backbone at specific sites. asm.org Linear peptides are often more susceptible to this than cyclic ones. rsc.org

Group Transfer Reactions: Bacteria can employ transferase enzymes to add chemical groups (e.g., acetyl, phosphoryl, or adenylyl groups) to the antibiotic. nih.gov This modification can disrupt the antibiotic's ability to bind to its target. Aminoglycoside-modifying enzymes are a classic example of this mechanism. nih.gov Recently, a kinase named ComG was found to inactivate the peptide antibiotic corramycin through phosphorylation, demonstrating a specific resistance mechanism for a peptide-based drug. acs.org

Genetic Basis of this compound Resistance Acquisition and Spread

The acquisition and spread of resistance genes are primarily driven by horizontal gene transfer (HGT). nih.govmdpi.com The genetic determinants for the resistance mechanisms described above—ribosomal modifying enzymes, efflux pumps, and inactivating enzymes—are frequently located on mobile genetic elements (MGEs). frontiersin.org

Plasmids: These are self-replicating, extrachromosomal DNA molecules that can carry multiple resistance genes and transfer between bacteria via conjugation. nih.gov

Transposons: Also known as "jumping genes," these DNA segments can move from one location in the genome to another, or between plasmids and the chromosome, often carrying resistance genes with them. frontiersin.org

Integrons: These are genetic platforms that can capture and express gene cassettes, which often contain antibiotic resistance genes. Class 1 integrons are particularly associated with the spread of multidrug resistance in clinical pathogens. nih.gov

The presence of these MGEs allows for the rapid evolution and dissemination of resistance, enabling a single transfer event to confer resistance to multiple classes of antibiotics, potentially including this compound. mdpi.com

Advanced Analytical Methodologies for Atramycin B Research

Chromatographic Techniques for Atramycin B Analysis

Chromatography is the cornerstone of this compound analysis, enabling its separation from related compounds and complex matrix components. High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS) are the most powerful tools in this regard.

High-Performance Liquid Chromatography (HPLC) is a critical technique for assessing the purity of this compound isolates and for quantifying the compound. Reversed-phase HPLC is commonly employed, where this compound is separated on a nonpolar stationary phase (like C18) using a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile. nih.gov The addition of modifiers like formic acid to the mobile phase helps to achieve better peak shape and resolution. nih.gov

Detection is often performed using a Diode Array Detector (DAD) or a UV detector, which measures the absorbance of the compound at a specific wavelength. mdpi.com For complex samples, an Evaporative Light Scattering Detector (ELSD) may also be used. nih.gov By comparing the peak area of the sample to that of a known concentration standard, the quantity of this compound can be accurately determined. The purity is assessed by the presence of a single, sharp peak at the expected retention time, with the absence of significant secondary peaks.

| Parameter | Description | Source |

|---|---|---|

| Column | Phenomenex Luna® C18 (4.6 mm × 150 mm, 5 μm) | nih.gov |

| Mobile Phase | Gradient elution with A: 0.1% aqueous formic acid and B: Acetonitrile | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | Diode Array Detector (DAD) and Evaporative Light Scattering Detector (ELSD) | nih.gov |

| Injection Volume | 10 µL | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly Ultra-Performance Liquid Chromatography (UPLC) coupled with high-resolution mass spectrometry (HRMS), is an indispensable tool for the sensitive detection of this compound and the profiling of its related metabolites. mdpi.comsemanticscholar.org This technique is frequently used in a process called dereplication, which allows for the rapid identification of known compounds like this compound in crude extracts from sources such as Streptomyces, Nocardiopsis, and Actinokineospora species. nih.govmdpi.commdpi.comnih.gov

In a typical LC-MS setup, the sample is first separated on a UPLC column. The eluent is then introduced into a mass spectrometer, where molecules are ionized, commonly using electrospray ionization (ESI). The mass spectrometer measures the mass-to-charge ratio (m/z) of the ions with high accuracy, allowing for the determination of the elemental formula (e.g., C₂₅H₂₄O₈ for this compound). mdpi.comnih.gov By comparing the retention time and the high-resolution mass data with that of known standards or databases, this compound can be confidently identified even at low concentrations within a complex mixture. mdpi.comnih.gov This metabolomics approach has also been used to identify this compound in plant tissues, such as the leaves of Toona sinensis. mdpi.comnih.gov

| Parameter | Description | Source |

|---|---|---|

| LC System | Acquity Ultra Performance Liquid Chromatography (UPLC) System | semanticscholar.orgmdpi.com |

| MS System | Synapt G2 HDMS qTOF hybrid mass spectrometer | semanticscholar.orgmdpi.com |

| Ionization Mode | Positive and Negative Electrospray Ionization (ESI) | nih.govsemanticscholar.org |

| Spray Voltage | 4.5 kV | semanticscholar.org |

| Capillary Temperature | 320 °C | semanticscholar.org |

| Mass Range | m/z 150–1500 | semanticscholar.org |

Spectroscopic Methods for this compound Characterization

The definitive structural elucidation of a natural product like this compound requires the use of various spectroscopic methods. High-resolution mass spectrometry (HR-MS) is the first step, providing the exact mass of the molecule, which is used to calculate its molecular formula. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is then used to determine the compound's atomic connectivity and stereochemistry. One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon) NMR, provide information about the types and numbers of hydrogen and carbon atoms in the molecule. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms, ultimately allowing for the complete assembly of the molecular structure. mdpi.com Although the original isolation paper for this compound was published in 1991, these combined spectroscopic techniques remain the gold standard for characterizing novel natural products. mdpi.comnih.gov

Bioanalytical Approaches for this compound in Complex Matrices

Detecting and quantifying this compound in complex biological matrices, such as fermentation broths, cell cultures, or plant extracts, presents significant analytical challenges due to the presence of numerous interfering substances. researchgate.net The process begins with a robust sample preparation step designed to extract this compound and remove matrix components. For microbial cultures, this often involves extraction with an organic solvent like ethyl acetate. semanticscholar.org For plant tissues, an extraction with aqueous methanol (B129727) has been shown to be effective. mdpi.com

Following extraction, LC-MS is the method of choice for analysis due to its high selectivity and sensitivity. semanticscholar.orgnih.gov The chromatographic separation isolates this compound from other co-extracted compounds, while the mass spectrometer provides unambiguous detection based on its specific mass-to-charge ratio. semanticscholar.org This approach has been successfully used to identify this compound as a metabolite in various actinomycete strains and in the leaves of Toona sinensis. mdpi.commdpi.commdpi.com The ability to detect the compound in these complex environments is crucial for studies on its biosynthesis, biological role, and natural distribution.

Validation of Analytical Methods for this compound Research

For research findings to be considered reliable and reproducible, the analytical methods used must be properly validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. nih.gov While specific validation reports for this compound assays are not widely published, any quantitative method developed would need to adhere to established validation guidelines. bohrium.com

Key validation parameters include linearity, accuracy, precision, selectivity, sensitivity (limit of detection, LOD, and limit of quantitation, LOQ), and stability. nih.gov For example, a validated HPLC method for quantifying this compound would demonstrate that the detector response is proportional to the concentration over a specific range (linearity), that the measured values are close to the true values (accuracy), and that repeated measurements yield similar results (precision). nih.gov Selectivity ensures that the method can measure this compound without interference from other compounds in the sample matrix. nih.gov These validation steps are essential for ensuring the integrity of data in any study involving the quantification of this compound.

| Parameter | Definition | Importance in this compound Research |

|---|---|---|

| Accuracy | The closeness of the measured value to the true or accepted value. | Ensures that quantification of this compound in a sample is correct. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Indicates the reproducibility of the analytical method. |

| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. | Establishes the concentration range over which the assay is accurate for quantifying this compound. |

| Selectivity | The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present in the sample matrix. | Crucial for accurately measuring this compound in complex biological matrices without interference. |

| Limit of Quantitation (LOQ) | The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. | Defines the lower limit for reliable quantification of this compound. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Ensures that this compound does not degrade during sample collection, storage, and analysis. |

Preclinical Pharmacological Evaluation of Atramycin B in Animal Models

Efficacy Studies of Atramycin B in Animal Models of Bacterial Infection

There is a lack of published studies detailing the efficacy of this compound in animal models of bacterial infection. The initial characterization of this compound focused on its antitumor properties, with early studies evaluating its effects in a murine leukemia model rather than bacterial infection models. nih.gov

Evaluation of this compound's Impact on Infection Progression in Experimental Models

No data is publicly available from studies evaluating the impact of this compound on the progression of bacterial infections in experimental animal models. Such studies would typically involve monitoring bacterial burden in various tissues and observing clinical signs of infection in treated versus untreated animals.

Preclinical Assessment of this compound Pharmacokinetics and Pharmacodynamics (PK/PD)

There is no published preclinical data on the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound in the context of treating bacterial infections in animal models. A commercial supplier notes that further research into its pharmacodynamics and pharmacokinetics is ongoing, but no results have been made public. biosynth.com

Absorption, Distribution, and Metabolism Studies in Animal Models

Specific studies detailing the absorption, distribution, and metabolism (ADME) of this compound in animal models have not been found in the public domain. These studies are essential for understanding how a drug is processed by the body and for determining appropriate dosing regimens.

Pharmacodynamic Relationships and Target Engagement in Preclinical Systems

Information regarding the pharmacodynamic relationships and target engagement of this compound in preclinical systems for bacterial infections is not available. While it is known to be an inhibitor of bacterial protein synthesis, the specific concentration-effect relationships and confirmation of target engagement in animal models of infection have not been documented in the reviewed literature. biosynth.com

Future Research Directions and Translational Perspectives for Atramycin B

Exploration of Novel Therapeutic Applications for Atramycin B

Initially identified as an antitumor antibiotic active against mouse leukemia P388, the therapeutic potential of this compound extends beyond oncology. researchgate.net Angucyclines, the class of compounds to which this compound belongs, are recognized for their broad-ranging biological activities, including antimicrobial, anticancer, and antimalarial properties. mdpi.com

Future research could focus on several key areas:

Antimalarial Activity: Angucycline glycosides and aglycones have demonstrated antimalarial effects. mdpi.com Further investigation into this compound's efficacy against various strains of Plasmodium falciparum, including drug-resistant ones, is a promising research direction. Docking studies have suggested that similar compounds bind effectively to P. falciparum lysyl-tRNA synthetase (PfKRS1), indicating a potential mechanism of action to explore for this compound. mdpi.com

Antiparasitic Activity: While some related angucyclines have shown selective activity against parasites like Trypanosoma brucei brucei, the causative agent of sleeping sickness, the full spectrum of this compound's antiparasitic potential remains to be explored. researchgate.net

Anti-inflammatory and Neuroprotective Effects: Other angucycline derivatives have exhibited anti-inflammatory and neuroprotective properties, suggesting that this compound could be investigated for its potential in treating inflammatory conditions and neurodegenerative diseases. researchgate.net

Antiviral Activity: The diverse bioactivities of angucyclines warrant exploration into the potential antiviral applications of this compound.

Investigation of Synergistic Effects of this compound with Other Antimicrobial Agents

The combination of antimicrobial agents is a key strategy to enhance efficacy, reduce the likelihood of resistance development, and lower dose-related toxicity. frontiersin.orgmdpi.com Investigating the synergistic effects of this compound with other antimicrobials could unlock new therapeutic possibilities.

Key research approaches include:

Checkerboard Assays: This method can be used to determine the fractional inhibitory concentration (FIC) index, which quantifies the nature of the interaction between two drugs (synergy, additivity, indifference, or antagonism). mdpi.comfrontiersin.org

Time-Kill Assays: These studies provide dynamic information about the rate of bacterial killing when drugs are used in combination. openmicrobiologyjournal.com

Potential mechanisms of synergy to investigate with this compound include:

Increased Membrane Permeability: One agent could disrupt the bacterial membrane, facilitating the entry of this compound to its intracellular target. frontiersin.org

Inhibition of Resistance Mechanisms: this compound could be combined with agents that inhibit efflux pumps or other resistance mechanisms. frontiersin.org

Sequential Pathway Inhibition: The combination could target different steps in the same essential metabolic pathway.

A systematic review of 136 studies has shown that combinations based on colistin (B93849) and/or carbapenems demonstrate a notable synergistic effect on CRKP strains. frontiersin.org Similar systematic investigations for combinations involving this compound could guide clinical applications.

Biotechnological Strategies for Enhanced this compound Production

The original isolation of this compound was from Streptomyces atratus BY90. researchgate.net To facilitate further research and potential clinical development, optimizing its production is crucial.

Several biotechnological strategies can be employed:

One Strain Many Compounds (OSMAC) Approach: This strategy involves systematically altering cultivation parameters such as media composition, pH, and temperature to induce or enhance the production of secondary metabolites. nih.govmdpi.com This approach has been successfully used to discover new bioactive compounds and optimize the production of known ones. researchgate.netresearchgate.net

Co-cultivation: Cultivating the producing strain with other microorganisms can trigger the expression of otherwise silent or poorly expressed biosynthetic gene clusters, leading to increased yields or the production of novel analogues. nih.gov

Metabolic Engineering: Advances in genetic engineering techniques allow for the targeted modification of metabolic pathways to enhance the production of desired compounds. This could involve overexpressing key biosynthetic genes or knocking out competing pathways.

Fermentation Optimization: Scaling up production from laboratory to industrial scales requires careful optimization of fermentation conditions in bioreactors. researchgate.net

Table 1: Biotechnological Strategies for Enhancing Secondary Metabolite Production

| Strategy | Description | Potential Application for this compound |

|---|---|---|

| OSMAC (One Strain Many Compounds) | Altering culture conditions (media, pH, temperature) to induce or enhance metabolite production. nih.govmdpi.com | Systematically testing different media and growth conditions to maximize the yield of this compound from Streptomyces atratus. researchgate.netresearchgate.net |

| Co-cultivation | Growing the producing microorganism with other microbes to stimulate secondary metabolism. nih.gov | Co-culturing Streptomyces atratus with other bacteria or fungi to potentially increase this compound production. |

| Metabolic Engineering | Genetic modification of the producing organism to enhance the biosynthetic pathway of the target compound. | Overexpressing key enzymes in the this compound biosynthetic pathway in Streptomyces atratus. |

| Fermentation Optimization | Optimizing large-scale growth conditions in a bioreactor to maximize product yield. researchgate.net | Developing a robust and scalable fermentation process for the industrial production of this compound. |

Computational Modeling and Drug Discovery Efforts for this compound Analogues

Computational tools are invaluable in modern drug discovery for predicting the activity of new compounds and guiding the synthesis of more potent and selective analogues.

Molecular Docking: This technique can be used to predict the binding affinity and orientation of this compound and its analogues to specific biological targets, such as the suggested PfKRS1 in malaria. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structure of this compound analogues with their biological activity, helping to prioritize the synthesis of new compounds.

In Silico ADMET Prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogues, helping to identify candidates with favorable drug-like properties early in the discovery process.

The development of antibody-drug conjugates (ADCs) represents another promising avenue, where the potent cytotoxicity of an this compound analogue could be targeted specifically to cancer cells. mdpi.comnih.gov

Q & A

Q. How do I ensure compliance with journal guidelines when reporting this compound research?

- Critical Steps :

- Units : Use metric system (e.g., μM, ng/mL) and define abbreviations .

- Significance Reporting : Avoid claims of “significance” without p-values or effect sizes .

- Data Availability : Deposit raw data in repositories like Zenodo or Figshare .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.